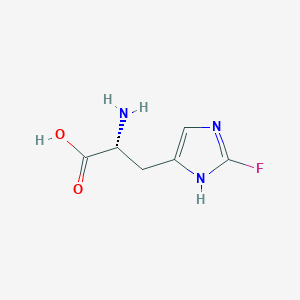

(R)-2-Fluoro-histidine

CAS No.:

Cat. No.: VC13757188

Molecular Formula: C6H8FN3O2

Molecular Weight: 173.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8FN3O2 |

|---|---|

| Molecular Weight | 173.15 g/mol |

| IUPAC Name | (2R)-2-amino-3-(2-fluoro-1H-imidazol-5-yl)propanoic acid |

| Standard InChI | InChI=1S/C6H8FN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12)/t4-/m1/s1 |

| Standard InChI Key | OYHWICVZBUWSBK-SCSAIBSYSA-N |

| Isomeric SMILES | C1=C(NC(=N1)F)C[C@H](C(=O)O)N |

| SMILES | C1=C(NC(=N1)F)CC(C(=O)O)N |

| Canonical SMILES | C1=C(NC(=N1)F)CC(C(=O)O)N |

Introduction

Chemical Structure and Tautomeric Behavior

Structural Features

The imidazole ring of histidine exists in two tautomeric forms: the τ-tautomer (protonated at Nε2) and the π-tautomer (protonated at Nδ1). Fluorination at the 2nd carbon stabilizes the τ-tautomer in (R)-2-fluoro-histidine, as demonstrated by density functional theory (DFT) calculations and experimental NMR data . The fluorine atom’s electronegativity withdraws electron density from the imidazole ring, reducing the basicity of the Nδ1 nitrogen and favoring protonation at Nε2. This tautomeric preference is critical for its utility in probing protein active sites reliant on histidine’s protonation state.

Tautomeric Stability and pKa Shifts

Synthesis and Chemical Modification

Fluorination Strategies

The synthesis of (R)-2-fluoro-histidine typically involves electrophilic fluorination of histidine precursors. While specific protocols are often proprietary, general methodologies include:

-

Electrophilic Fluorination: Reagents such as diethylaminosulfur trifluoride (DAST) selectively fluorinate the 2nd carbon of the imidazole ring under controlled conditions.

-

Enzymatic Resolution: Chiral auxiliaries or enzymes ensure the retention of the (R)-configuration during synthesis .

Purification and Characterization

Post-synthetic purification employs reverse-phase high-performance liquid chromatography (HPLC) to isolate the (R)-enantiomer. Characterization via 19F NMR and mass spectrometry confirms regiochemical and stereochemical fidelity. The fluorine atom’s distinct NMR signature (δ ~60–65 ppm) serves as a diagnostic marker for successful synthesis .

Biological Activity and Enzymatic Interactions

Incorporation into Proteins

(R)-2-Fluoro-histidine is site-specifically incorporated into proteins via suppression mutagenesis or chemical peptide synthesis. Its presence perturbs local electrostatic environments, enabling studies of proton transfer in enzymatic catalysis. For example, in ribonuclease A, substitution of histidine with (R)-2-fluoro-histidine shifts the pH-activity profile, revealing mechanistic dependencies on tautomeric state .

| Compound | Target Enzyme | Ki (μM) | Source |

|---|---|---|---|

| RO2433-TP (uridine analog) | HCV RdRp (wild-type) | 0.42 | ASM Journal |

| PSI-6130-TP (cytidine analog) | HCV RdRp (wild-type) | 0.06 | ASM Journal |

Biophysical Applications

19F NMR Spectroscopy

The 19F nucleus provides a sensitive probe for monitoring protein dynamics and tautomeric equilibria. In (R)-2-fluoro-histidine, protonation of the imidazole ring induces a downfield shift of 4.49 ppm, correlating with calculated deshielding effects (6.0 ppm for τ-tautomer) . This property enables real-time observation of pH-dependent conformational changes in proteins.

X-ray Crystallography

Fluorine’s high electron density facilitates precise assignment of histidine tautomers in crystal structures. In anthrax protective antigen, 2-fluorohistidine labeling allowed unambiguous identification of the τ-tautomer through anomalous scattering and bond-length analysis .

Comparative Analysis with 4-Fluoro-histidine

Tautomeric Contrasts

Unlike (R)-2-fluoro-histidine, 4-fluoro-histidine predominantly adopts the π-tautomer due to fluorine’s position at the 4th carbon . This divergence underscores the regiospecificity of fluorine’s electronic effects, with implications for protein engineering and mechanistic studies.

pH-Dependent NMR Signatures

4-Fluoro-histidine exhibits an upfield 19F chemical shift (Δδ = -3.74 ppm) upon protonation, contrasting with the downfield shift observed in (R)-2-fluoro-histidine . These opposing trends provide complementary tools for probing microenvironmental polarity in proteins.

Future Directions and Experimental Considerations

Expanding Synthetic Accessibility

Advances in asymmetric fluorination and enzymatic incorporation techniques could enhance the availability of (R)-2-fluoro-histidine for large-scale studies. Collaborative efforts between synthetic chemists and structural biologists are essential to optimize yield and enantiomeric purity.

Multidimensional NMR Approaches

Combining 19F NMR with 13C- and 15N-labeled proteins could elucidate long-range interactions and allosteric networks modulated by histidine residues. Dynamic nuclear polarization (DNP) techniques may further amplify sensitivity for low-abundance species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume